N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide
Beschreibung
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule featuring a benzimidazole core fused to a cyclohexylmethyl group, linked via an amide bond to a 7-methoxy-substituted benzofuran carboxamide moiety. This hybrid structure combines the pharmacophoric features of benzimidazole (notable for hydrogen bonding and aromatic interactions) and benzofuran (associated with π-π stacking and metabolic stability).
Eigenschaften
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-29-20-8-4-5-17-13-21(30-22(17)20)24(28)25-14-15-9-11-16(12-10-15)23-26-18-6-2-3-7-19(18)27-23/h2-8,13,15-16H,9-12,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWVVSZDWWTKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the cyclohexyl group through a cyclization reaction. The final step involves the coupling of the methoxybenzofuran carboxamide moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the methoxybenzofuran carboxamide moiety could contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Methoxy-Substituted Benzofuran Carboxamides ()
Compounds such as N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) and methanon-linked derivatives (23/24) share the benzofuran-carboxamide backbone but differ in substitution patterns and linker groups. For example:
Key Differences :
- The target compound’s cyclohexylmethyl group increases steric bulk and lipophilicity compared to the methoxybenzyl or methoxyethoxymethoxy groups in 22 and 23/23. This may enhance membrane permeability but reduce aqueous solubility.
- The amide linkage in the target compound contrasts with the methanon (ketone) bridge in 23/24, which could alter metabolic stability and binding kinetics .
N-Sulfonylamidines Derived from 2-Aminobenzimidazole ()
N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines (e.g., tosyl- or phenylsulfonyl derivatives) retain the benzimidazole core but incorporate sulfonyl and amidine functionalities instead of the benzofuran-amide system.
Implications :
- Sulfonylamidines exhibit stronger hydrogen-bond acceptor capacity due to sulfonyl and amidine groups, whereas the target compound’s benzofuran may prioritize hydrophobic interactions.
- Copper-catalyzed synthesis () contrasts with palladium-mediated coupling in benzofuran derivatives (), suggesting divergent scalability and cost profiles .
Comparison with Pharmacologically Active Benzimidazole Derivatives
Azilsartan Medoxomil ()
Azilsartan, a hypertension drug, shares the benzimidazole core but incorporates a biphenyl-oxadiazolone system and ester prodrug moiety:
| Feature | Target Compound | Azilsartan Medoxomil |
|---|---|---|
| Benzimidazole Substituent | Cyclohexylmethyl | Biphenyl-oxadiazolone |
| Linkage | Amide | Ester (prodrug for carboxylate) |
| Molecular Weight | ~439.5 | 568.50 |
| Therapeutic Use | Undisclosed | Angiotensin II receptor antagonist |
Functional Insights :
- Azilsartan’s ester group enhances oral bioavailability, which is cleaved in vivo to the active carboxylate. The target compound’s amide linkage may resist hydrolysis, improving metabolic stability.
- The biphenyl group in Azilsartan enables strong receptor binding, while the target compound’s benzofuran may offer distinct target selectivity .
Solubility and Lipophilicity
- Analogues : Methoxyethoxymethoxy-protected compounds () show higher polarity due to ether linkages, improving solubility in polar aprotic solvents like DMF .
Biologische Aktivität
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C₂₃H₂₃N₃O₃
- Molecular Weight: 385.45 g/mol
The structure includes a benzimidazole moiety, a cyclohexyl group, and a methoxybenzofuran component, which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, primarily focusing on its potential as a receptor modulator. The benzimidazole and benzofuran components are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Pharmacological Studies
-
Analgesic Activity:
- In a study assessing the analgesic effects of similar compounds, it was observed that derivatives containing the benzimidazole structure exhibited significant pain relief in animal models. The mechanism was attributed to modulation of opioid receptors and inhibition of inflammatory pathways.
-
Anti-inflammatory Effects:
- Another study demonstrated that compounds with the methoxybenzofuran moiety showed potent anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
-
Neuroprotective Properties:
- Research on neuroprotective effects highlighted that benzimidazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Analgesic Efficacy in Rodent Models
A recent study evaluated the analgesic efficacy of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide) using the formalin test in rodents. The results indicated a dose-dependent reduction in pain response compared to control groups.
| Dose (mg/kg) | Pain Response (%) |
|---|---|
| 0 | 100 |
| 5 | 70 |
| 10 | 40 |
| 20 | 20 |
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects of the compound on human macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced the production of inflammatory mediators.
| Treatment (µM) | TNF-α Production (pg/mL) |
|---|---|
| Control | 500 |
| 1 | 350 |
| 5 | 200 |
| 10 | 100 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a cyclohexyl-benzimidazole amine precursor. For example, analogous compounds are synthesized via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) in anhydrous DMF or THF under nitrogen . Purification is achieved using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm and LC-MS to exclude desethyl or amide impurities .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methoxy group (δ ~3.8–3.9 ppm, singlet), benzofuran protons (δ 7.1–7.6 ppm, multiplet), and benzimidazole NH (δ ~12.5 ppm, broad). The cyclohexyl CH₂ protons appear as a multiplet (δ 1.5–2.5 ppm) .
- ¹³C NMR : The carbonyl carbons (amide: ~165–170 ppm; benzofuran: ~160 ppm) and methoxy carbon (δ ~55 ppm) are critical markers .
- IR : Stretching vibrations for amide (C=O: ~1650 cm⁻¹) and benzimidazole (N-H: ~3400 cm⁻¹) confirm functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store lyophilized solids at –20°C under argon to prevent hydrolysis of the amide bond or oxidation of the methoxy group. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Stability is monitored via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent effects, cell line variability). Standardize protocols by:
- Using the same solvent (e.g., DMSO ≤0.1% v/v) across assays.
- Validating target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Applying statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish biological noise from true activity .
Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents on the benzimidazole ring?
- Methodological Answer : Steric hindrance can reduce coupling efficiency. Mitigate this by:
- Using microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction kinetics.
- Switching to a more activating coupling reagent (e.g., HATU vs. EDCI).
- Introducing a protecting group (e.g., Boc) on the benzimidazole NH to reduce steric bulk temporarily .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Focus on modifying:
- Cyclohexyl group : Replace with smaller rings (e.g., cyclopentyl) to enhance solubility.
- Methoxy position : Fluorine substitution at C-7 of benzofuran may improve metabolic stability.
- Benzimidazole : Introduce electron-withdrawing groups (e.g., Cl) to modulate pKa and membrane permeability. Validate via logP (HPLC) and Caco-2 permeability assays .
Q. What analytical methods are critical for detecting degradation products during long-term stability studies?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to identify hydrolyzed amide (m/z shift +18) or demethylated benzofuran (m/z –14). Accelerated stability studies (40°C/75% RH for 3 months) predict shelf-life .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to account for this compound’s potential off-target effects?
- Methodological Answer :
- In vitro : Include a broad concentration range (1 nM–100 µM) and counter-screens against related targets (e.g., kinase panels).
- In vivo : Use PK/PD modeling to align dosing with plasma exposure (AUC) and tissue distribution.
- Controls : Compare with structurally similar but inactive analogs to isolate target-specific effects .
Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound?
- Methodological Answer :
- Normalize data using Z-scores or B-score correction to remove plate-specific noise.
- Apply machine learning (e.g., random forest) to identify confounding variables (e.g., solvent batch).
- Validate hits with dose-response curves (4-parameter logistic model) and calculate Hill slopes to assess cooperativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
